

Lanifibranor Combination Therapies in NASH: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lanifibranor*

Cat. No.: *B608451*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The treatment landscape for non-alcoholic steatohepatitis (NASH) is rapidly evolving, with a growing consensus that combination therapies targeting multiple pathogenic pathways will be necessary for optimal outcomes.^[1] This guide provides a comparative analysis of clinical trial data for combination therapies involving **lanifibranor**, a pan-PPAR agonist, and other therapeutic agents in the treatment of NASH.

Executive Summary

Lanifibranor, an orally active pan-PPAR agonist, has demonstrated efficacy in improving liver histology in patients with NASH by modulating key metabolic, inflammatory, and fibrogenic pathways.^[2] Recent clinical trial data from the LEGEND study has shown promising results for **lanifibranor** in combination with the SGLT2 inhibitor empagliflozin, particularly in patients with NASH and type 2 diabetes (T2D). This combination has been shown to improve glycemic control, reduce liver fat, and positively impact markers of liver injury without the weight gain sometimes associated with **lanifibranor** monotherapy.^{[3][4][5][6][7][8]}

For comparison, this guide also examines a notable combination trial involving the GLP-1 receptor agonist semaglutide with the FXR agonist cilofexor and the ACC inhibitor firsocostat. This combination has also shown to be well-tolerated and resulted in improvements in liver steatosis and biochemistry compared to semaglutide alone.^{[9][10]}

Data Presentation: Comparative Efficacy and Safety

The following tables summarize the quantitative data from the key clinical trials discussed.

Table 1: Efficacy of **Lanifibranor** in Combination with Empagliflozin (LEGEND Trial - Interim Analysis)^{[3][5][7]}

Endpoint	Lanifibranor (800mg) + Empagliflozin (10mg)	Lanifibranor (800mg)	Placebo
Primary Endpoint			
Absolute Change in HbA1c at Week 24	-1.59%	-1.14%	+0.26%
Secondary & Exploratory Endpoints			
Reduction in Hepatic Steatosis (MRI-PDFF)	-38%	-47%	0%
Patients with ≥30% Reduction in Hepatic Fat	67%	83%	0%
Change in Body Weight	Stable	Moderate, metabolically healthy gain	Stable
Relative Reduction in VAT/SAT Ratio	-17%	-5%	+11%
Liver & Metabolic Markers			
Alanine Aminotransferase (ALT)	Statistically significant reduction	Statistically significant reduction	No significant change
Aspartate Aminotransferase (AST)	Statistically significant reduction	Statistically significant reduction	No significant change
Insulin Resistance (HOMA-IR)	Statistically significant reduction	Statistically significant reduction	No significant change

Table 2: Efficacy of Semaglutide in Combination with Cilofexor and Firsocostat (Phase II Trial)
[9]

Endpoint (at 24 weeks)	Semaglutide + Cilofexor (30mg or 100mg) and/or Firsocostat (20mg)	Semaglutide Monotherapy
Exploratory Efficacy Endpoints		
Absolute Change in Liver Steatosis (MRI-PDFF)	-9.8% to -11.0%	-8.0%
Improvements in Liver Biochemistry	Greater improvements observed	Improvements observed
Safety and Tolerability		
Incidence of Adverse Events	73-90%	Similar to combination arms
Most Common Adverse Events	Gastrointestinal	Gastrointestinal
Weight Loss	7-10%	Similar to combination arms

Experimental Protocols

LEGEND Trial: Lanifibranor and Empagliflozin Combination

- Study Design: A multicenter, randomized, placebo-controlled Phase II proof-of-concept trial. The trial was double-blind for the placebo and **lanifibranor** monotherapy arms, and open-label for the combination arm.[3][5]
- Participants: Patients with non-cirrhotic NASH and type 2 diabetes mellitus.[3][11] Diagnosis of NASH was based on historical histology or a combination of non-invasive methods including imaging.[5]
- Intervention:
 - Combination arm: **Lanifibranor** 800mg once daily and empagliflozin 10mg once daily.[5]

- Monotherapy arm: **Lanifibranor** 800mg once daily.[5]
- Placebo arm.[5]
- Duration: 24 weeks.[3][5]
- Primary Endpoint: Absolute change in Hemoglobin A1c (HbA1c) from baseline to week 24.[5][7]
- Key Secondary and Exploratory Endpoints:
 - Change in hepatic steatosis measured by MRI-Proton Density Fat Fraction (MRI-PDFF).[5]
 - Markers of liver injury (ALT, AST).[3]
 - Markers of glucose and lipid metabolism.[3]
 - Change in the ratio of visceral to subcutaneous adipose tissue (VAT/SAT).[5]

Semaglutide, Cilofexor, and Firsocostat Combination Trial

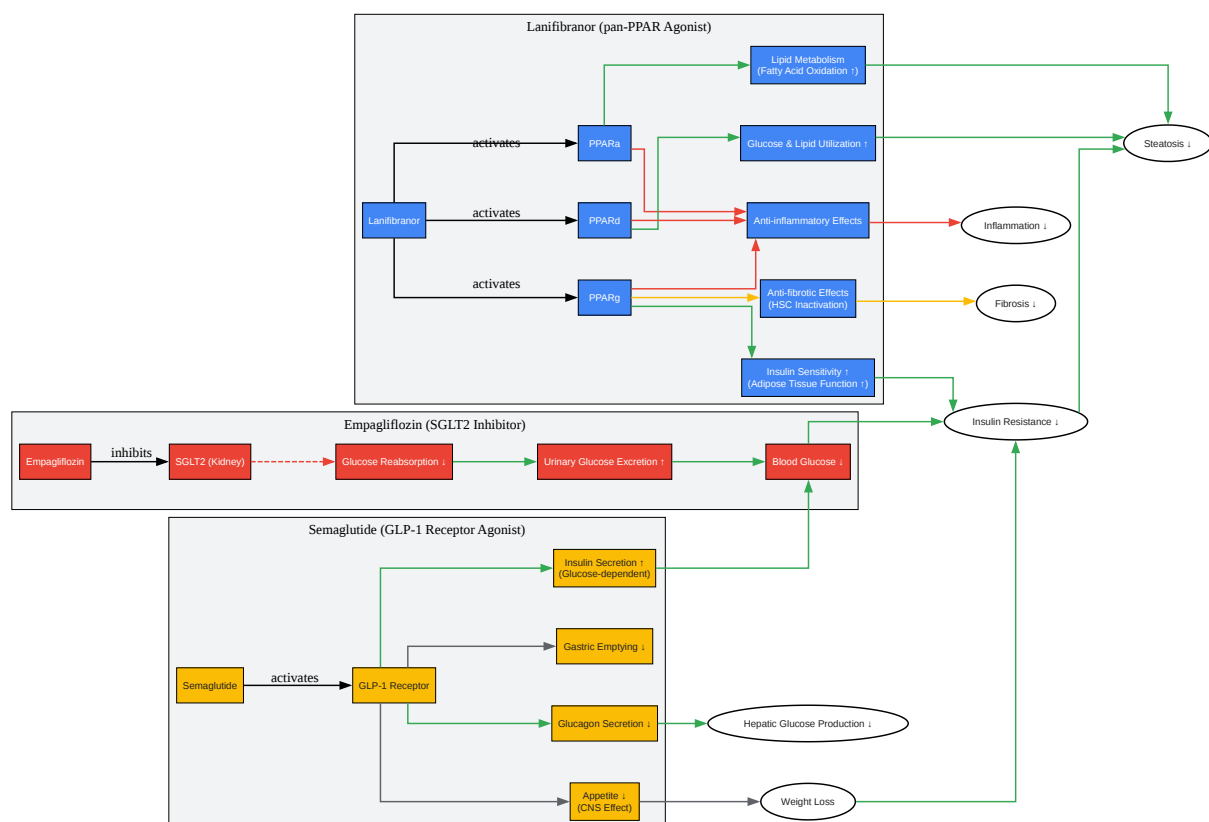
- Study Design: A Phase II, open-label, proof-of-concept trial with five arms.[9]
- Participants: 108 patients with NASH and mild-to-moderate fibrosis (F2-F3 on biopsy or MRI-PDFF $\geq 10\%$ and liver stiffness by transient elastography ≥ 7 kPa).[9]
- Intervention:
 - Semaglutide 2.4 mg once weekly as monotherapy.[9]
 - Semaglutide in combination with once-daily cilofexor (30 mg or 100 mg).[9]
 - Semaglutide in combination with once-daily firsocostat (20 mg).[9]
 - Semaglutide in combination with both cilofexor (30 mg) and firsocostat (20 mg).[9]
- Duration: 24 weeks.[9]

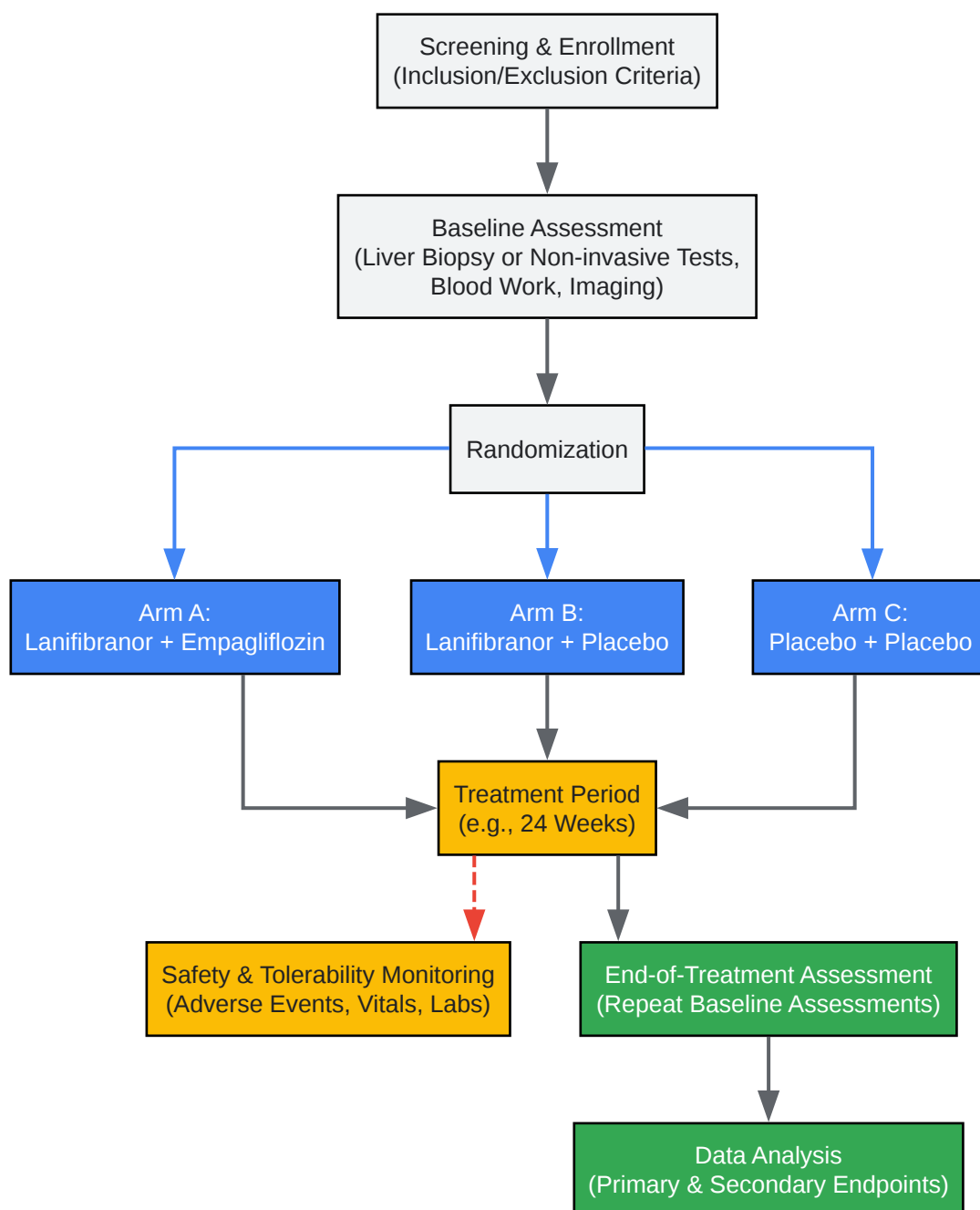
- Primary Endpoint: Safety and tolerability.[9]
- Exploratory Efficacy Endpoints:
 - Change in liver steatosis measured by MRI-PDFF.[9]
 - Changes in liver biochemistry and non-invasive tests of fibrosis.[9]

Signaling Pathways and Experimental Workflows

Signaling Pathways in NASH Combination Therapy

The following diagram illustrates the distinct and complementary signaling pathways targeted by **lanifibranor**, empagliflozin, and semaglutide in the context of NASH.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. droracle.ai [droracle.ai]
- 2. Pan-peroxisome proliferator-activated receptor agonist lanifibranor as a dominant candidate pharmacological therapy for nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hcplive.com [hcplive.com]
- 4. Positive LEGEND Trial Outcomes: Lanifibranor and Empagliflozin for MASH/NASH and T2D [synapse.patsnap.com]
- 5. inventivapharma.com [inventivapharma.com]
- 6. liverdiseasenews.com [liverdiseasenews.com]
- 7. The combination of lanifibranor with empagliflozin further enhances metabolic improvement in patients with Metabolic Dysfunction-Associated Steatohepatitis (MASH) and Type-2 Diabetes (T2D):11959 – Dutch Endocrine Society (NVE) [dem.doc-events.nl]
- 8. EASL SLD Summit 2025 to Feature LEGEND Trial Findings on Lanifibranor-empagliflozin Combination for MASH | Digimed Updates [digimedupdates.com]
- 9. Safety and efficacy of combination therapy with semaglutide, cilofexor and firsocostat in patients with non-alcoholic steatohepatitis: A randomised, open-label phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gilead and Novo Nordisk's NASH trial meets primary endpoint [clinicaltrialsarena.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Lanifibranor Combination Therapies in NASH: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608451#lanifibranor-combination-therapy-studies-in-nash]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com